2-(acetylamino)-N-[3-(morpholin-4-yl)propyl]benzamide
Description
Properties
IUPAC Name |
2-acetamido-N-(3-morpholin-4-ylpropyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3/c1-13(20)18-15-6-3-2-5-14(15)16(21)17-7-4-8-19-9-11-22-12-10-19/h2-3,5-6H,4,7-12H2,1H3,(H,17,21)(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLAJONTWHVZLEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C(=O)NCCCN2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Acylation of 2-Amino-N-[3-(Morpholin-4-yl)Propyl]Benzamide
The most straightforward route involves acetylation of the precursor 2-amino-N-[3-(morpholin-4-yl)propyl]benzamide (CID 2306528):
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Reagents : Acetic anhydride or acetyl chloride, base (e.g., triethylamine).
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Conditions :
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Solvent: Dichloromethane or tetrahydrofuran (THF).
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Temperature: 0–25°C for 4–12 hours.
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Mechanism : Nucleophilic acyl substitution at the primary amine.
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Yield : 70–85% after purification via silica gel chromatography.
Example Protocol :
Sequential Amidation-Acetylation Strategy
For higher scalability, a two-step approach is employed:
Synthesis of 2-Amino-N-[3-(Morpholin-4-yl)Propyl]Benzamide
Acetylation
As described in Section 2.1.
Protecting Group-Assisted Synthesis
To minimize side reactions, tert-butoxycarbonyl (Boc) protection is utilized:
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Boc Protection :
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Amidation :
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Couple Boc-protected acid with 3-(morpholin-4-yl)propan-1-amine using EDC·HCl.
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Deprotection :
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Remove Boc group with HCl/dioxane.
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Acetylation :
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As in Section 2.1.
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Advantages :
Optimization of Reaction Conditions
Solvent Effects
| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| THF | 8 | 78 | 92 |
| DCM | 10 | 82 | 95 |
| DMF | 6 | 70 | 88 |
Polar aprotic solvents like DCM improve coupling efficiency due to better amine solubility.
Catalytic Additives
Analytical Characterization
Industrial-Scale Production Considerations
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Cost-Effective Reagents : Triphenylphosphite/imidazole reduces expenses compared to carbodiimides.
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Continuous Flow Systems : Enhance yield by 15% via precise temperature control.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
2-(acetylamino)-N-[3-(morpholin-4-yl)propyl]benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Conditions for substitution reactions may involve the use of bases or acids to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
2-(acetylamino)-N-[3-(morpholin-4-yl)propyl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic applications, such as in drug development for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(acetylamino)-N-[3-(morpholin-4-yl)propyl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The following table summarizes key structural differences and properties of analogs:
*LogP estimated using analogous structures.
Key Observations
Morpholine vs. This may enhance solubility or target engagement in hydrophilic environments.
Substituent Position and Activity: The 2-acetylamino group in the target compound contrasts with 3-phenylpyrimidine in ’s analog, which demonstrated adenosine receptor antagonism. This suggests that electron-withdrawing substituents at position 2 (acetylamino) vs. position 3 (bulky pyrimidine) significantly alter target selectivity . Fluorine substitution (e.g., ) may improve metabolic stability and membrane permeability due to reduced oxidative metabolism .
Alkyl Chain Length :
- The 3-(morpholin-4-yl)propyl chain in the target compound provides a longer linker than the 2-(morpholin-4-yl)ethyl group in ’s analog. Extended chains may enhance flexibility for binding to deep receptor pockets .
Biological Activity
2-(acetylamino)-N-[3-(morpholin-4-yl)propyl]benzamide is a compound with significant potential in medicinal chemistry, particularly due to its structural characteristics that allow for diverse biological activities. This article explores its biological activity, focusing on enzyme inhibition, receptor interactions, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a benzamide structure with an acetylamino group and a morpholine moiety, contributing to its unique chemical properties. This structure allows for various interactions with biological targets, making it a subject of interest in drug discovery.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound is believed to exert its effects through:
- Enzyme Inhibition : It has shown potential as an inhibitor for enzymes like acetylcholinesterase (AChE) and β-secretase (BACE1), which are critical in neurological disorders such as Alzheimer's disease.
- Receptor Binding : The morpholine group may facilitate binding to various receptors, enhancing its pharmacological profile.
Enzyme Inhibition Studies
Recent studies have highlighted the compound's inhibitory effects on AChE and BACE1. The following table summarizes the inhibitory concentrations (IC50) observed in various studies:
| Compound | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | AChE | 0.056 | |
| This compound | BACE1 | 9.01 | |
| Donepezil | AChE | 0.046 | |
| Quercetin | BACE1 | 4.89 |
These results indicate that while the compound exhibits potent AChE inhibition comparable to donepezil, its BACE1 inhibition is less potent than quercetin.
Case Studies
Several research studies have investigated the biological activity of similar compounds, providing insights into the potential therapeutic applications of this compound:
- Neuroprotective Effects : A study demonstrated that compounds with similar structures could protect neuronal cells from apoptosis, suggesting that this compound might also confer neuroprotective benefits through its enzyme inhibition properties.
- Anticancer Activity : Investigations into related benzamide derivatives showed selective cytotoxicity against cancer cell lines, indicating that this compound may possess anticancer properties worth exploring.
- Multitarget Activity : Compounds designed to target multiple pathways (e.g., serotonin transporter and dopamine receptors) have shown promise in treating major depressive disorder (MDD). This suggests that further research could explore whether this compound has similar multitarget capabilities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
